
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Overview
Description
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O3. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its antimicrobial and antiviral properties. Research indicates that it may serve as a lead compound in drug development targeting various diseases.
Case Study: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains, suggesting its utility in developing antiviral medications.
Coordination Chemistry
The compound acts as a building block for synthesizing more complex molecules and can function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its relevance in catalysis and materials science.
Table: Comparison of Ligand Properties
Compound | Ligand Type | Stability Constant |
---|---|---|
This compound | Bidentate | High |
4-amino-1,2,5-oxadiazole-3-carboxylic acid | Monodentate | Moderate |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Bidentate | High |
Agriculture
In agrochemicals, this compound is explored for its potential as a pesticide or herbicide. Its efficacy against various plant pathogens positions it as a candidate for developing safer and more effective agricultural chemicals.
Case Study: Pesticidal Activity
Research has shown that formulations containing this compound significantly reduced the incidence of fungal infections in crops without harming beneficial microorganisms.
Material Science
The compound's unique properties allow it to be used in the synthesis of dyes and pigments. Its incorporation into polymer matrices can enhance the thermal stability and colorfastness of materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 4-amino-1,2,5-oxadiazole-3-carboxylic acid
- Ethyl 4-amino-1,2,4-oxadiazole-3-carboxylate
- 3-amino-4-azido-1,2,5-oxadiazole
Comparison: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities .
Biological Activity
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and features an oxadiazole ring with an amino group and a carboxylate ester. The synthesis typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization Reactions : Utilizing precursors that can undergo cyclization under suitable conditions.
- Green Chemistry Approaches : Modern synthetic routes often incorporate sustainable practices to minimize waste and enhance yield.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as certain fungi.
Antiviral Activity
Research indicates that this compound also possesses antiviral properties. It has been tested against several viral strains, showing promising results in inhibiting viral replication and activity.
Anticancer Potential
The compound has garnered attention for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HCT-15 (Colon Cancer) | 8.7 | Significant cytotoxicity |
DU-145 (Prostate Cancer) | 6.0 | High inhibition of proliferation |
MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis |
Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and Bax .
The mechanism through which this compound exerts its biological effects is still under investigation. However, several studies suggest:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes and other targets involved in cancer progression.
- Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as p38MAPK and VEGFR-2, which are pivotal in cancer cell survival and proliferation .
Case Studies
Several case studies highlight the compound's potential:
- Study on Anticancer Activity : A study evaluated the effects of this compound on HCT-15 cells, reporting a significant reduction in cell viability with an IC50 value of 8.7 µM. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway .
- Antiviral Study : Another investigation assessed the antiviral activity against influenza virus strains, demonstrating that the compound inhibited viral replication by interfering with viral entry into host cells.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in laboratory settings?
- Methodological Answer: Researchers must adhere to standard laboratory safety practices, including wearing PPE (gloves, lab coats, and goggles) and working in a fume hood. The compound is designated for research use only, and spills should be managed with inert absorbents. Emergency contacts include the supplier (Combi-Blocks Inc.) and Infotrac for after-hours incidents . Storage should comply with guidelines for moisture-sensitive and thermally stable compounds.
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer: While direct synthesis protocols for the ethyl ester are not explicitly detailed in the literature, analogous methods for oxadiazole derivatives suggest starting from mthis compound. Transesterification with ethanol under acid catalysis (e.g., sulfuric acid) or nucleophilic substitution with ethyl halides could be explored. Key parameters include reflux temperature (80–100°C), anhydrous conditions, and reaction monitoring via TLC or HPLC .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and confirms purity. Mass spectrometry (MS) determines molecular weight (expected m/z: ~171.15 Da). Infrared (IR) spectroscopy verifies carbonyl (C=O) and amino (N-H) stretches. X-ray crystallography, using software like SHELX, resolves 3D structure and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer: Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl3).
- Use high-resolution MS (HRMS) to confirm molecular formula.
- Perform computational modeling (DFT) to predict chemical shifts and validate experimental results .
Q. What strategies optimize the synthesis yield of this compound under varying conditions?
- Methodological Answer: Employ Design of Experiments (DoE) to test variables:
- Catalyst type (e.g., H2SO4 vs. TsOH).
- Solvent polarity (ethanol vs. THF).
- Temperature gradients (reflux vs. microwave-assisted).
Monitor reaction progress via in-situ FTIR or GC-MS. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How does computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer: Molecular docking (AutoDock Vina) simulates interactions with enzymes (e.g., kinases) or receptors. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pharmacophore modeling identifies key functional groups (amino, oxadiazole) for bioactivity .
Q. What experimental approaches validate the biological activity of this compound?
- Methodological Answer:
- In vitro assays: Test cytotoxicity (MTT assay), enzyme inhibition (kinase activity assays), or antimicrobial activity (MIC determination).
- Structure-Activity Relationship (SAR): Modify substituents (e.g., ethyl → methyl ester) and compare bioactivity.
- Metabolic stability: Use liver microsomes to assess CYP450-mediated degradation .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Properties
IUPAC Name |
ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJNHVAOUVZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NON=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361344 | |
Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-63-5 | |
Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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